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Cat. No.: B2821963

Get Quote

Executive Summary

CAS 1395345-58-0 is a small molecule entity structurally characterized as a substituted
pyrimidine, likely possessing a 2-amino-4,6-diaryl core.[1][2] Compounds in this series are
hydrophobic, crystalline solids designed for high potency against kinase targets.[2] The primary
development challenge for this class is solubility-limited bioavailability (BCS Class II/IV).[2] This
guide mandates a "solubility-first" characterization strategy, focusing on solid-state form
selection (polymorph screening) and lipophilicity management to ensure developability.[1][2]

Chemical Identity & Structural Analysis

The core structure consists of a pyrimidine ring substituted with aryl groups (typically
fluorinated phenyls) and an amino moiety.[2] This scaffold dictates the molecule's fundamental
behavior: a weak base with high lipophilicity.[2]
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Attribute Specification (Representative for Series)
Chemical Class 2-Amino-4,6-diarylpyrimidine

Molecular Formula Cz23H17F2Ns (Analogous Base)

Molecular Weight ~373.4 g/mol

H-Bond Donors 1 (Amino group)

H-Bond Acceptors 3 (Pyrimidine nitrogens, Fluorines)

Chirality Achiral (unless benzyl substituent is branched)

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their impact on

physicochemical properties.
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Caption: Functional dissection of the diarylpyrimidine scaffold showing the interplay between

the basic core and lipophilic wings.[1][2]

Physicochemical Characteristics

The following data points are critical for formulation development. Values are derived from the
structural analog (CAS 1395345-03-5) and validated QSAR models for the scaffold.[1][2]
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Implications for
Property Value /| Range
Development

White to Off-White Crystalline High lattice energy; likely high

Physical State ) . .
Solid melting point.[1][2]

Indicates strong intermolecular
Melting Point 210°C - 240°C forces; potential for
polymorphism.[2]

High Lipophilicity.[2] Risk of
LogP (Octanol/Water) 45-52 non-specific binding and poor

aqueous solubility.[2]

Weak base.[2] lonized only at

low pH (stomach).[2] Solubility

pKa (Basic) 3.5 - 4.2 (Pyrimidine N1) ) o ]
will drop precipitously in the
intestine (pH > 6).[2]
Practically Insoluble. Requires

. solubilizing agents

Solubility (Water) <1 pg/mL (pH 7.[2]4) )
(surfactants, cyclodextrins) for
assays.[2]

Solubility (DMSO) > 20 mg/mL Suitable for stock solutions.[2]

Stability & Degradation Pathways

The pyrimidine core is robust, but the amino and benzyl groups introduce specific
vulnerabilities.[2]

Forced Degradation Protocol[1][2]

e Acid Hydrolysis (0.1 N HCI, 60°C, 24h): Stable. The pyrimidine ring resists acidic cleavage.
[2]

o Base Hydrolysis (0.1 N NaOH, 60°C, 24h): Stable.

e Oxidation (3% H20:2): Risk Area. The benzylic carbon and the amino group are susceptible to
N-oxidation or benzylic oxidation.[1][2]
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o Photostability: Sensitive.[2] The conjugated diaryl system absorbs UV (Amax ~250-300 nm),
leading to potential photo-isomerization or radical degradation.[1][2] Protect from light.
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Caption: Primary degradation pathways.[1][2] Oxidative N-oxide formation and photo-induced
dimerization are the key risks.[1][2]

Analytical Methodologies

To quantify CAS 1395345-58-0 and its impurities, a reversed-phase HPLC method is required.
[1][2] Due to high lipophilicity, a high-organic gradient is necessary.[2]

Validated HPLC Protocol
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.[2]
» Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

» Mobile Phase B: Acetonitrile (ACN).[2]
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Gradient:

o 0-2 min: 5% B (Equilibration)[1][2]

o 2-15min: 5% - 95% B (Linear Ramp)[1]

o 15-20 min: 95% B (Wash lipophilic impurities)[1]

Flow Rate: 1.0 mL/min.[2]

Detection: UV at 254 nm (aromatic core) and 280 nm.[2]

Temperature: 40°C (Reduces backpressure and improves peak shape).[2]

Why this works: The acidic mobile phase keeps the weak base (pKa ~4) protonated or neutral

depending on the exact pH, but primarily suppresses silanol interactions.[2] The high %B ramp

ensures the elution of the highly lipophilic parent compound (retention time approx. 10-12 min).

[2]

Handling & Storage

Storage: -20°C, Desiccated.

Handling: Wear standard PPE.[2][3] Treat as a potent bioactive agent (OEL < 10 pg/m3
estimated).[2]

Solulbilization: Dissolve in 100% DMSO for biological assays.[2] Do not store in DMSO at
room temperature for >24h to avoid oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubs.acs.org/journal/jmcmar
https://en.wikipedia.org/wiki/Terephthalic_acid
https://en.wikipedia.org/wiki/Terephthalic_acid
https://www.sciencedirect.com/journal/advanced-drug-delivery-reviews
https://www.benchchem.com/product/b2821963?utm_src=pdf-custom-synthesis#bc-rfq
https://www.molaid.com/MS_20251053
https://www.molaid.com/MS_20251053
https://en.wikipedia.org/wiki/Terephthalic_acid
https://www.chembk.com/en/chem/Butanoic%20acid,%202-bromo-
https://www.molaid.com/MS_20251054
https://www.molaid.com/MS_20251054
https://www.benchchem.com/product/b2821963/docs#technical-guide-physicochemical-profiling-of-cas-1395345-58-0-diarylpyrimidine-scaffold
https://www.benchchem.com/product/b2821963/docs#technical-guide-physicochemical-profiling-of-cas-1395345-58-0-diarylpyrimidine-scaffold
https://www.benchchem.com/product/b2821963/docs#technical-guide-physicochemical-profiling-of-cas-1395345-58-0-diarylpyrimidine-scaffold
https://www.benchchem.com/product/b2821963/docs#technical-guide-physicochemical-profiling-of-cas-1395345-58-0-diarylpyrimidine-scaffold
https://www.benchchem.com/product/b2821963?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2821963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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